molecular formula C16H21N3OS B5067747 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide

Cat. No.: B5067747
M. Wt: 303.4 g/mol
InChI Key: CMFOIWQBYMKZKY-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide typically involves the condensation of 2-amino-5-tert-butyl-1,3,4-thiadiazole with an appropriate acyl chloride or anhydride. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential as an anticancer agent due to its ability to disrupt DNA replication in cancer cells. It also exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor for metals. Its ability to form stable complexes with metal ions helps protect surfaces from corrosion .

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. In cancer cells, the compound disrupts DNA replication by interfering with the function of enzymes involved in the replication process. This leads to the inhibition of cell proliferation and induces apoptosis (programmed cell death) . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis .

Comparison with Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
  • 2-amino-5-tert-butyl-1,3,4-thiadiazole

Uniqueness: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide stands out due to its unique combination of a thiadiazole ring and a phenylbutanamide moiety. This structural arrangement imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-5-12(11-9-7-6-8-10-11)13(20)17-15-19-18-14(21-15)16(2,3)4/h6-10,12H,5H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFOIWQBYMKZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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